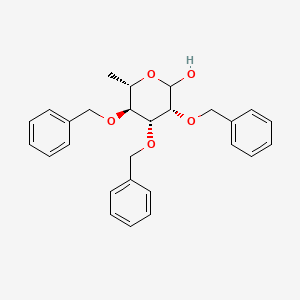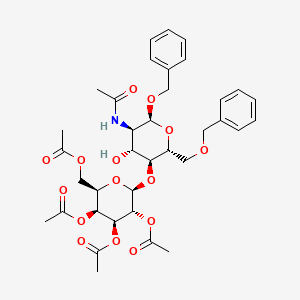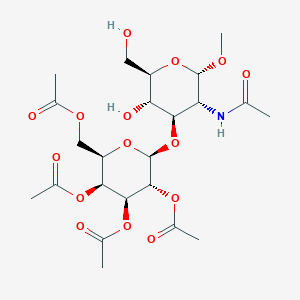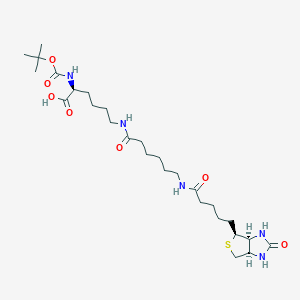
(R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl) propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl) propanol is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a tertiary butylamino group and a chlorophenyl group attached to a propanol backbone. The stereochemistry of the compound is denoted by the (R*,S*) configuration, indicating the presence of both enantiomers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl) propanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenylpropanol and tert-butylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. Common solvents include ethanol or methanol, while catalysts such as palladium on carbon (Pd/C) may be used.
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the tert-butylamine attacks the electrophilic carbon of the 3-chlorophenylpropanol, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors offer advantages such as improved reaction control, higher yields, and reduced reaction times. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
(R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl) propanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl) propanol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl) propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparación Con Compuestos Similares
Similar Compounds
- (R,S)-2-(T-Butylamino)1-(3-fluorophenyl) propanol**: Similar structure but with a fluorine atom instead of chlorine.
- (R,S)-2-(T-Butylamino)1-(3-bromophenyl) propanol**: Similar structure but with a bromine atom instead of chlorine.
- (R,S)-2-(T-Butylamino)1-(3-methylphenyl) propanol**: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The uniqueness of (R*,S*)-2-(T-Butylamino)1-(3-chlorophenyl) propanol lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Propiedades
Número CAS |
99102-04-2 |
|---|---|
Fórmula molecular |
C13H20ClNO |
Peso molecular |
241.76 g/mol |
Nombre IUPAC |
(1S,2R)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol |
InChI |
InChI=1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3/t9-,12-/m1/s1 |
Clave InChI |
NDPTTXIBLSWNSF-BXKDBHETSA-N |
SMILES |
CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C |
SMILES isomérico |
C[C@H]([C@H](C1=CC(=CC=C1)Cl)O)NC(C)(C)C |
SMILES canónico |
CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C |
Sinónimos |
(αS)-rel-3-Chloro-α-[(1R)-1-[(1,1-dimethylethyl)amino]ethyl]benzenemethanol; _x000B_rac erythro-Hydroxybupropion; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(2S,3R,4S,9R,13R,16R,18S)-2,18-dihydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-3-yl] butanoate](/img/structure/B1139732.png)






![4-[(4R)-4-[(5S,7R,10S,12S,13R,14S)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentoxy]-4-oxobutanoic acid](/img/structure/B1139746.png)
